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molecular formula C9H9N B041428 2-Methylindole CAS No. 95-20-5

2-Methylindole

Cat. No. B041428
M. Wt: 131.17 g/mol
InChI Key: BHNHHSOHWZKFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954590

Procedure details

A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer, a thermometer, and a nitrogen-introducing inlet was charged with 15.0 g (0.057 mole) of o-xylylene dibromide, and this o-xylylene dibromide was dissolved in 150 ml of oxygen-removed anhydrous diethyl ether. Then, 10.5 g (0.23 mole) of methylhydrazine was dropped into the solution with stirring at 20° C. over a period of 30 minutes, and the mixture was stirred at room temperature for 12 hours. The formed white precipitate was recovered by filtration and a 20% aqueous solution of caustic soda, which had been subjected to the oxygen-removing treatment, was added to the recovered solid. The mixture was then stirred for 3 hours in a nitrogen atmosphere. Then, the formed suspension was extracted with 150 ml of chloroform and the chloroform solution was washed twice with 100 ml of water, and the chloroform solution was dried with potassium carbonate and concentrated under a reduced pressure. The formed yellow solid was placed in a sublimation device and heated on an oil bath under a reduced pressure, and 2.6 g (0.020 mole) of 2-methylisoindole in the form of a white needle crystal was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device. When the nuclear magnetic resonance spectrum (1H-NMR) of the obtained product was determined in deuterated chloroform by using TMS as the internal standard, the following results were obtained:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
methylhydrazine
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9]Br)[C:2](CBr)=[CH:3][CH:4]=[CH:5][CH:6]=1.CNN.C[N:15]1C=C2[C:17](C=CC=C2)=[CH:16]1>O=O>[CH3:17][C:16]1[NH:15][C:2]2[C:1]([CH:9]=1)=[CH:6][CH:5]=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=1(C(=CC=CC1)CBr)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CBr)CBr
Name
Quantity
150 mL
Type
solvent
Smiles
O=O
Step Three
Name
methylhydrazine
Quantity
10.5 g
Type
reactant
Smiles
CNN
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
CN1C=C2C=CC=CC2=C1
Step Five
Name
deuterated chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring at 20° C. over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter 4-neck flask equipped with a dropping funnel, a stirrer
ADDITION
Type
ADDITION
Details
a thermometer, and a nitrogen-introducing inlet
CUSTOM
Type
CUSTOM
Details
removed anhydrous diethyl ether
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The formed white precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
removing treatment
ADDITION
Type
ADDITION
Details
was added to the recovered solid
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 3 hours in a nitrogen atmosphere
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Then, the formed suspension was extracted with 150 ml of chloroform
WASH
Type
WASH
Details
the chloroform solution was washed twice with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform solution was dried with potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained at 85° C./10 mmHg in the bottom of a cooling zone of the sublimation device
CUSTOM
Type
CUSTOM
Details
the following results
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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